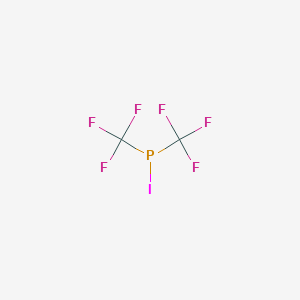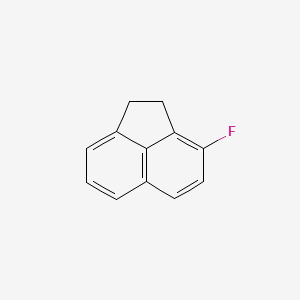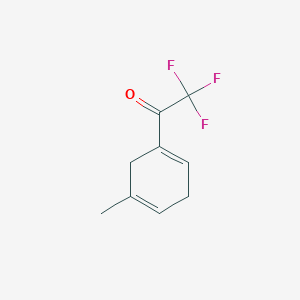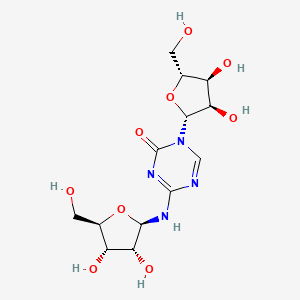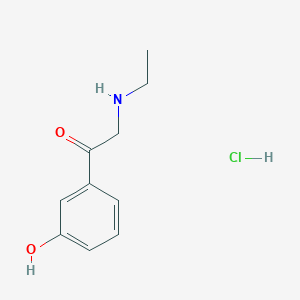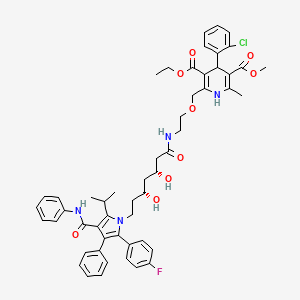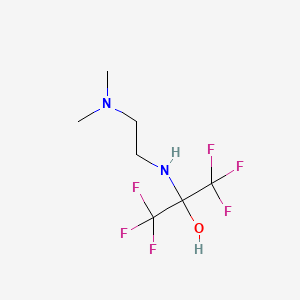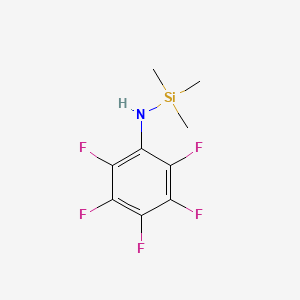
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-: is a specialized organosilicon compound It is characterized by the presence of a silanamine group bonded to a pentafluorophenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- typically involves the reaction of trimethylsilylamine with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically carried out under acidic or basic conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Silanols.
Reduction: Silanes.
Hydrolysis: Silanols and other silicon-containing by-products.
Scientific Research Applications
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as hydrophobic coatings or high-performance polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.
Mechanism of Action
The mechanism by which Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved vary based on the context of its use, such as catalysis or material modification.
Comparison with Similar Compounds
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: Another organosilicon compound with different substituents.
Hexamethyldisilazane (HMDS): Commonly used in surface modification and as a silylation agent.
Dimethyldichlorosilane (DDS): Used in the production of silicone polymers and resins.
Uniqueness: Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
22529-97-1 |
|---|---|
Molecular Formula |
C9H10F5NSi |
Molecular Weight |
255.26 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H10F5NSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h15H,1-3H3 |
InChI Key |
KWEFNENVOXDWHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
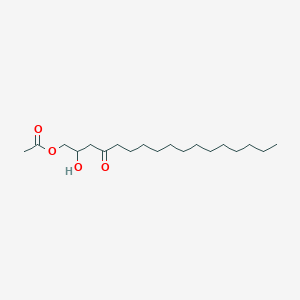
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
